N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide
CAS No.: 2189498-26-6
Cat. No.: VC4513355
Molecular Formula: C19H22N4O2
Molecular Weight: 338.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2189498-26-6 |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 338.411 |
| IUPAC Name | N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-morpholin-4-ylbenzamide |
| Standard InChI | InChI=1S/C19H22N4O2/c24-19(20-12-16-11-18(14-1-2-14)22-13-21-16)15-3-5-17(6-4-15)23-7-9-25-10-8-23/h3-6,11,13-14H,1-2,7-10,12H2,(H,20,24) |
| Standard InChI Key | LUFHMIQKIHAULK-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-((6-Cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide features a bifurcated structure combining a pyrimidine ring and a benzamide group. The pyrimidine core is substituted at the 6-position with a cyclopropyl group and at the 4-position with a methylene bridge connecting to the benzamide nitrogen. The benzamide component includes a morpholine ring attached para to the amide linkage on the benzene ring .
IUPAC Name and Formula
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IUPAC Name: N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-4-(morpholin-4-yl)benzamide
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Molecular Formula: C₂₀H₂₃N₅O₂
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Molecular Weight: 373.44 g/mol (calculated via PubChem algorithms) .
Structural Features
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Cyclopropyl Substituent: A strained three-membered hydrocarbon ring at position 6, conferring steric and electronic effects.
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Morpholine Ring: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity .
Spectroscopic and Computational Data
While experimental spectra for this specific compound are unavailable, analogous compounds provide predictive insights:
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¹H NMR: Expected signals include aromatic protons from the pyrimidine (δ 8.5–9.0 ppm) and benzene rings (δ 6.8–7.5 ppm), morpholine methylenes (δ 3.5–3.8 ppm), and cyclopropyl protons (δ 0.8–1.2 ppm) .
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Mass Spectrometry: Predicted molecular ion peak at m/z 373.44 (M+H⁺) .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 373.44 g/mol |
| LogP (Partition Coefficient) | ~2.1 (estimated via PubChem) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, morpholine O, pyrimidine N atoms) |
| Rotatable Bonds | 5 |
Synthesis and Characterization
Synthetic Routes
The compound can be synthesized via sequential coupling reactions, as inferred from analogous protocols in the literature .
Step 1: Preparation of 4-Morpholinobenzoic Acid
4-Morpholinobenzoic acid is synthesized by nucleophilic aromatic substitution, where morpholine reacts with 4-fluorobenzoic acid under basic conditions .
Step 2: Synthesis of (6-Cyclopropylpyrimidin-4-yl)methanamine
A palladium-catalyzed Suzuki-Miyaura coupling installs the cyclopropyl group onto 4-chloropyrimidine, followed by reductive amination to introduce the methylamine moiety .
Step 3: Amide Bond Formation
The final step involves coupling 4-morpholinobenzoic acid with (6-cyclopropylpyrimidin-4-yl)methanamine using HATU/DIEA as activating agents in dichloromethane .
Reaction Scheme:
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4-Morpholinobenzoic acid + HATU → Activated ester
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Activated ester + (6-Cyclopropylpyrimidin-4-yl)methanamine → N-((6-Cyclopropylpyrimidin-4-yl)methyl)-4-morpholinobenzamide
Purification and Analytical Methods
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Purification: Reverse-phase chromatography (MeCN/H₂O with 0.1% TFA) yields high-purity product .
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Characterization: LC-MS and ¹H NMR confirm structure and purity .
Industrial and Research Applications
Patent Landscape
While no patents directly claim this compound, WO2021074138A1 and EP3277677B9 describe similar pyrimidine-benzamide hybrids for oncology, underscoring commercial interest .
Drug Development Considerations
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